N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Description
“N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9F3N2O2S . It has a molecular weight of 302.28 . The compound is also known by its IUPAC name, N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H9F3N2O2S . This indicates that it contains 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms would be determined by the compound’s specific chemical bonds and molecular geometry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Organometallic Catalysis
Research has demonstrated the use of derivatives of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide in organometallic catalysis. For instance, derivatives have been synthesized and characterized for their efficacy in the base-free transfer hydrogenation of ketones. This catalysis can be performed in air, indicating high activity and efficiency without the need for dried and degassed substrates or basic additives, highlighting its potential for green chemistry applications (Ruff et al., 2016).
Antimicrobial Activity
Compounds containing the benzenesulfonamide moiety have shown significant antimicrobial activity. A study highlighted the synthesis and excellent antimicrobial effects of N-pyridin-3-yl-benzenesulfonamide against various bacteria, indicating its potential as a foundation for developing new antimicrobials (Ijuomah et al., 2022).
Molecular and Supramolecular Structures
The molecular and supramolecular structures of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide derivatives have been studied, revealing diverse arrangements and hydrogen bonding that contribute to their chemical properties. Such studies are crucial for understanding the compound's reactivity and potential applications in various fields (Jacobs et al., 2013).
properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-6-7-15(20-10-12)22-9-8-13(11-22)21-25(23,24)14-4-2-1-3-5-14/h1-7,10,13,21H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVPGVIELKCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide |
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